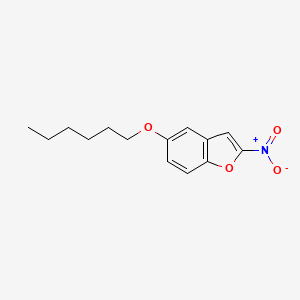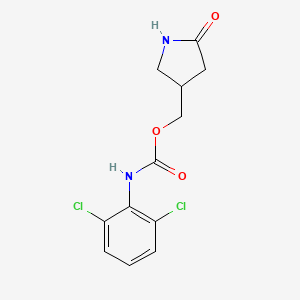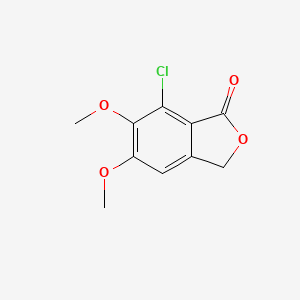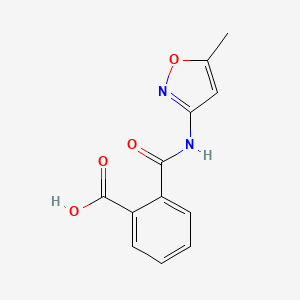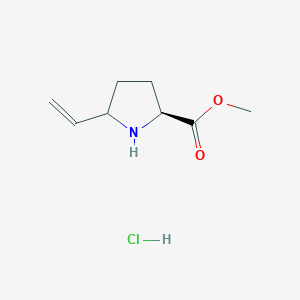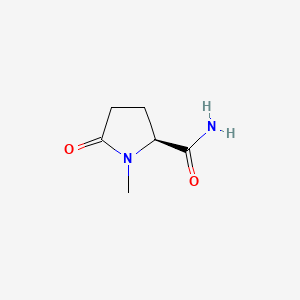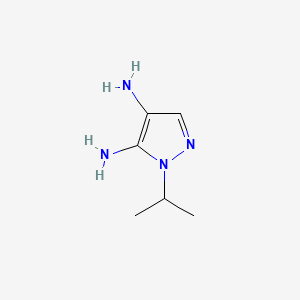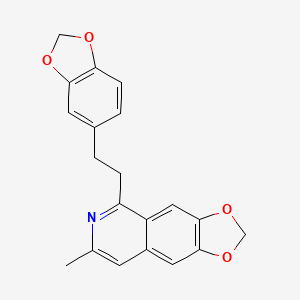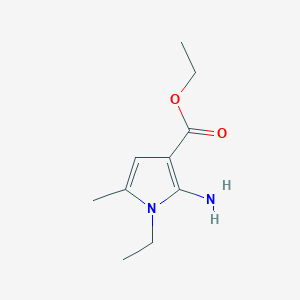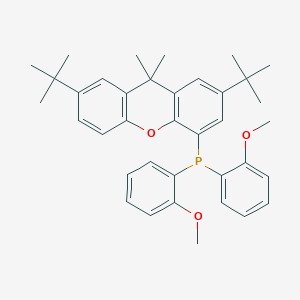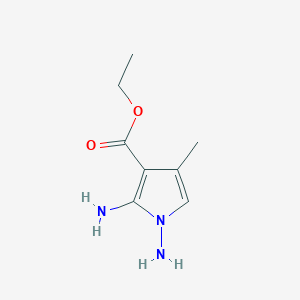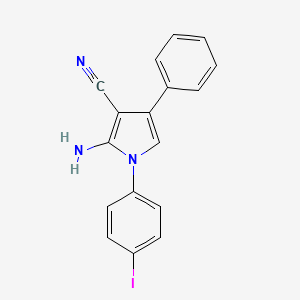
2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile is a complex organic compound with a unique structure that includes an amino group, an iodophenyl group, a phenyl group, and a pyrrole ring with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-iodoaniline with benzaldehyde to form an intermediate Schiff base, which then undergoes cyclization with malononitrile in the presence of a base to form the pyrrole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-(4-bromophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(4-chlorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile
Uniqueness
2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the iodophenyl group, which can participate in specific chemical reactions such as iodination and cross-coupling reactions. This makes it a valuable compound for the synthesis of more complex molecules and for applications in medicinal chemistry.
Propriétés
Numéro CAS |
115998-08-8 |
|---|---|
Formule moléculaire |
C17H12IN3 |
Poids moléculaire |
385.20 g/mol |
Nom IUPAC |
2-amino-1-(4-iodophenyl)-4-phenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H12IN3/c18-13-6-8-14(9-7-13)21-11-16(15(10-19)17(21)20)12-4-2-1-3-5-12/h1-9,11H,20H2 |
Clé InChI |
XUJYEVKNZUSDNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN(C(=C2C#N)N)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


